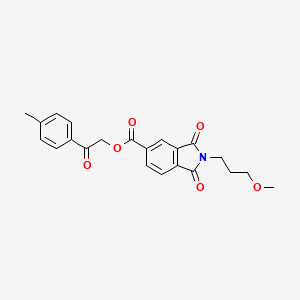

2-(4-methylphenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

This compound is a substituted isoindole-5-carboxylate ester characterized by two key structural features:

- Isoindole core: Modified at position 2 with a 3-methoxypropyl chain, which introduces flexibility and ether functionality.

Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-14-4-6-15(7-5-14)19(24)13-29-22(27)16-8-9-17-18(12-16)21(26)23(20(17)25)10-3-11-28-2/h4-9,12H,3,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUVLFNCRRVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methylphenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dioxoisoindole core, which is known for various biological activities. Its molecular formula can be represented as , indicating the presence of multiple functional groups that may contribute to its biological effects.

Research into the biological activity of similar compounds suggests several mechanisms through which this compound may exert its effects:

- Antiproliferative Activity : Compounds with isoindole structures have been shown to inhibit cell proliferation in various cancer cell lines. This is often linked to their ability to disrupt microtubule dynamics and induce cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and inhibiting pathways like NF-kB.

- Antioxidant Activity : The presence of aromatic rings in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Antiproliferative Activity

A study assessing the antiproliferative effects of related compounds on various cancer cell lines reported significant cytotoxicity at low concentrations. For example, compounds similar to the target molecule were tested against HT-29 (colon carcinoma), M21 (melanoma), and MCF7 (breast carcinoma) cells. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent antiproliferative activity.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| A | HT-29 | 50 | Microtubule disruption |

| B | M21 | 30 | Induction of apoptosis |

| C | MCF7 | 20 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

In vitro studies demonstrated that derivatives of isoindole compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential for therapeutic application in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Studies

- Cancer Treatment : A case study involving a derivative similar to the target compound showed promising results in a preclinical model of colorectal cancer, where it significantly reduced tumor size without evident toxicity to normal tissues.

- Inflammatory Disorders : Another case study highlighted the use of a related compound in managing symptoms of rheumatoid arthritis in animal models, showing reduced joint inflammation and improved mobility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related isoindole-5-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural Comparison

Key Observations

Substituent Effects :

- The 3-methoxypropyl group in the target compound offers a balance of hydrophilicity (methoxy) and flexibility (propyl chain), contrasting with the rigid cyclohexyl-phenyl group in JTP-27536, which enhances steric bulk for receptor binding.

- Halogenated derivatives (e.g., ) improve metabolic stability but may increase toxicity risks.

Physicochemical Properties :

- The target compound’s logP (estimated ~2.4 via XLogP3 in analogs) suggests moderate lipophilicity, suitable for membrane penetration.

- Carboxylic acid derivatives () exhibit higher polarity, favoring solubility but limiting blood-brain barrier permeability.

Biological Activity: JTP-27536 demonstrates anti-inflammatory activity via IL-5 and immunoglobulin inhibition, likely due to its bulky substituent enhancing target engagement. Halogenated analogs () are often explored for antibacterial or anticancer applications due to enhanced electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.